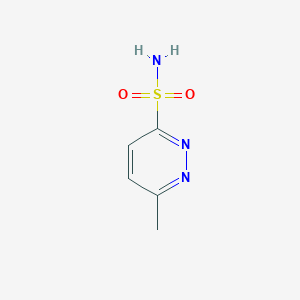

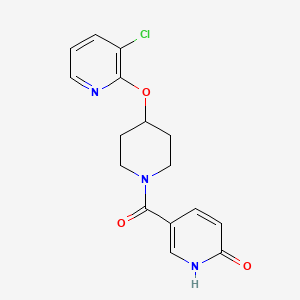

![molecular formula C12H21NO B2750154 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one CAS No. 1851102-62-9](/img/structure/B2750154.png)

3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one, also known as spirotetramat, is a systemic insecticide used to control a wide range of pests in agriculture. It was first introduced by Bayer CropScience in 2008 and has since gained popularity due to its effectiveness and low toxicity.

Scientific Research Applications

Anticonvulsant Activity

Compounds structurally related to 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one have been synthesized and evaluated for anticonvulsant activities. For instance, a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives showed significant anticonvulsant effects in the MES test, highlighting the potential of azaspirodecanone derivatives in epilepsy treatment (Obniska, Kamiński, & Tatarczyńska, 2006).

Antiviral Activity

Research has also demonstrated the antiviral potential of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus, underscoring their relevance in developing new antiviral drugs. Compounds with specific substitutions showed inhibitory effects on coronavirus replication, suggesting the versatility of the azaspiro[4.5]decan-3-one scaffold in antiviral drug development (Apaydın et al., 2019).

Anticancer Properties

Another avenue of research involves examining the anticancer activities of azaspirodecanone derivatives. Azaspirane, a specific compound within this class, showed significant growth inhibition and induced apoptosis in multiple myeloma cells. This compound's ability to inhibit key signaling pathways and reduce cytokine secretion in the bone marrow milieu points to its potential as a therapeutic agent in treating multiple myeloma (Hamasaki et al., 2005).

Antihypertensive Effects

Furthermore, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been prepared and screened for antihypertensive activity, demonstrating the potential of azaspirodecanone compounds in cardiovascular disease management. This research underscores the diverse biological activities of these compounds and their potential in developing new therapeutics (Caroon et al., 1981).

properties

IUPAC Name |

1-propan-2-yl-2-azaspiro[3.6]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-9(2)10-12(11(14)13-10)7-5-3-4-6-8-12/h9-10H,3-8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVJZPUXUJNRRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2(CCCCCC2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2750071.png)

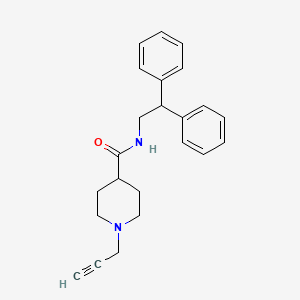

![[4-(4-Aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone](/img/structure/B2750074.png)

![Ethyl 6-ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750077.png)

![N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2750080.png)

![3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2750081.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2750084.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2750089.png)

![3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2750093.png)